Hu7691 is a novel, selective inhibitor of the Akt (protein kinase B) enzyme, specifically demonstrating a preference for inhibiting the Akt1 isoform over Akt2. [ [, ] ] Akt plays a crucial role in the PI3K/AKT/MTOR signaling pathway, a critical regulator of cell growth and proliferation, often dysregulated in cancer cells. [ [, ] ] Hu7691's selectivity for Akt1 over Akt2 is particularly significant, as the inhibition of Akt2 has been linked to cutaneous toxicity, a common side effect observed with other Akt inhibitors. [ [] ]
While the provided information lacks specific details about the molecular structure analysis of Hu7691, its design involved utilizing the crystal structure of Akt in complex with similar inhibitors. [ [] ] This implies the use of X-ray crystallography or similar techniques to understand the binding interactions and inform the design process.
Hu7691 exerts its anticancer effects by selectively inhibiting the Akt1 isoform of the Akt enzyme. [ [] ] By inhibiting Akt1, Hu7691 disrupts the PI3K/AKT/MTOR signaling pathway, ultimately leading to the inhibition of cancer cell proliferation. [ [, ] ] This mechanism of action, targeting a specific isoform within a crucial signaling pathway, highlights Hu7691's potential as a targeted cancer therapy.
Hu7691 shows promise as a potential therapeutic agent for various cancers. [ [] ] Its selectivity towards Akt1 over Akt2 makes it a promising candidate for further development as an anticancer drug with potentially reduced cutaneous toxicity. [ [] ] Preclinical studies in dogs have demonstrated a favorable pharmacokinetic profile and evidence of in vivo efficacy, supporting its advancement to clinical trials. [ [] ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2